molecular formula C19H17NO3 B3749026 isopropyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate CAS No. 590376-69-5

isopropyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate

Cat. No. B3749026
CAS RN: 590376-69-5
M. Wt: 307.3 g/mol
InChI Key: UAKIYSYMHYFPCT-UHFFFAOYSA-N
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Description

Isopropyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate is a chemical compound with the molecular formula C19H17NO3 . It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their biological activity.


Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of isopropyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate consists of a quinoline core substituted at the 4-position with a carboxylate group and at the 2-position with a 3-hydroxyphenyl group . The molecular weight of the compound is 307.34318 .


Chemical Reactions Analysis

The compound, being a derivative of quinoline, might participate in various chemical reactions typical for quinoline derivatives. For instance, it could undergo Suzuki–Miyaura cross-coupling reactions . The reactivity of the compound could be influenced by the substituents on the quinoline core .

properties

IUPAC Name

propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-19(22)16-11-18(13-6-5-7-14(21)10-13)20-17-9-4-3-8-15(16)17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKIYSYMHYFPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201696
Record name 1-Methylethyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate

CAS RN

590376-69-5
Record name 1-Methylethyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590376-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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